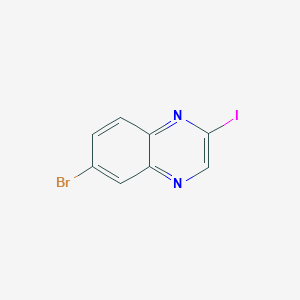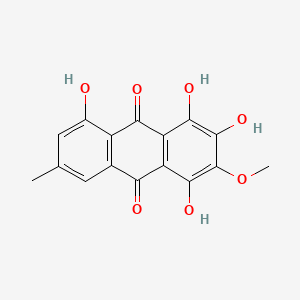
6-Bromo-2-iodoquinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-iodoquinoxaline is a heterocyclic compound with the molecular formula C8H4BrIN2. It is a derivative of quinoxaline, which is a bicyclic compound containing a benzene ring fused to a pyrazine ring. The presence of bromine and iodine atoms in the structure makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-iodoquinoxaline typically involves the halogenation of quinoxaline derivatives. One common method is the reaction of 2-iodoquinoxaline with bromine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the halogenation process .
Análisis De Reacciones Químicas
Types of Reactions: 6-Bromo-2-iodoquinoxaline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds with aryl or alkyl groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different quinoxaline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar solvents.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate or cesium carbonate in organic solvents.
Major Products Formed: The major products formed from these reactions include various substituted quinoxalines, which can be further functionalized for use in pharmaceuticals and materials science .
Aplicaciones Científicas De Investigación
6-Bromo-2-iodoquinoxaline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Bromo-2-iodoquinoxaline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways and inducing apoptosis . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
6-Bromoquinoxaline: Lacks the iodine atom, making it less versatile in certain reactions.
2-Iodoquinoxaline: Lacks the bromine atom, affecting its reactivity and applications.
6-Bromo-2-chloroquinoxaline: Similar structure but with chlorine instead of iodine, leading to different chemical properties.
Uniqueness: 6-Bromo-2-iodoquinoxaline is unique due to the presence of both bromine and iodine atoms, which enhance its reactivity and make it a valuable intermediate in various synthetic applications. Its dual halogenation allows for selective functionalization and the formation of diverse derivatives .
Propiedades
Número CAS |
1083181-44-5 |
|---|---|
Fórmula molecular |
C8H4BrIN2 |
Peso molecular |
334.94 g/mol |
Nombre IUPAC |
6-bromo-2-iodoquinoxaline |
InChI |
InChI=1S/C8H4BrIN2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H |
Clave InChI |
UWFZIAWENWAIHA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC(=CN=C2C=C1Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1'-Benzyl-4-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B13127958.png)
![methyl(1R,5S,6R)-2-oxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13127963.png)






